3-Fluoro-3-(3-methoxyphenyl)butanoicacid
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Overview
Description
3-Fluoro-3-(3-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(3-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Fluoro-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
3-Fluoro-3-(3-methoxyphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-3-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(12,7-10(13)14)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
VRPBFLAFIPABJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)OC)F |
Origin of Product |
United States |
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